1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide
Overview
Description
1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide is an ionic liquid that has garnered significant attention due to its unique properties. This compound consists of a 1-methyl-3-(4-sulfobutyl)imidazolium cation and a bis(trifluoromethanesulfonyl)imide anion. It is known for its high thermal stability, low volatility, and excellent ionic conductivity .
Preparation Methods
The synthesis of 1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide typically involves a multi-step process:
Synthesis of 1-Methylimidazole: This is achieved by reacting methyl iodide with imidazole under reflux conditions.
Alkylation: The 1-methylimidazole is then alkylated with 1,4-butanesultone to form 1-methyl-3-(4-sulfobutyl)imidazolium bromide.
Industrial production methods often involve similar steps but are optimized for larger scale production, ensuring high purity and yield.
Chemical Reactions Analysis
1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions are less common but can be performed under specific conditions to modify the imidazolium ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic nature and stability.
Biology: This compound is explored for its potential in biomolecular applications, including enzyme stabilization and protein crystallization.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a medium for pharmaceutical formulations.
Mechanism of Action
The mechanism by which 1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the bis(trifluoromethanesulfonyl)imide anion provides stability and enhances ionic conductivity. These interactions facilitate various chemical and electrochemical processes, making it a versatile compound in scientific research .
Comparison with Similar Compounds
1-Methyl-3-(4-sulfobutyl)imidazolium bis(trifluoromethanesulfonyl)imide can be compared with other similar ionic liquids:
1-Butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide: This compound has a similar anion but a different cation, leading to variations in properties such as viscosity and solubility.
1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide: Another similar compound with a shorter alkyl chain on the imidazolium cation, affecting its thermal stability and ionic conductivity.
The uniqueness of this compound lies in its sulfonic group, which imparts additional functionality and enhances its applicability in various fields .
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3S.C2F6NO4S2/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6,8H,2-4,7H2,1H3;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYKADKIWNXJNF-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F6N3O7S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909390-59-6 | |
Record name | 1-Methyl-3-(4-sulfobutyl)imidazolium Bis(trifluoromethanesulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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